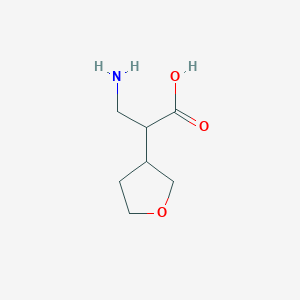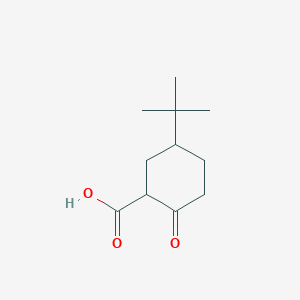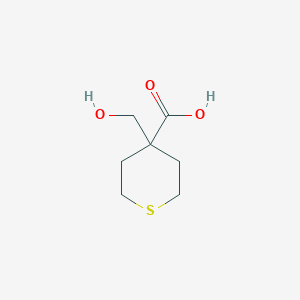
4-(Hydroxymethyl)thiane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)thiane-4-carboxylic acid is an organic compound with the molecular formula C7H12O3S It is characterized by the presence of a thiane ring, which is a six-membered ring containing sulfur, and functional groups including a hydroxymethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)thiane-4-carboxylic acid can be achieved through several methods. One common approach involves the bromination of polystyrene followed by the formation of a Grignard reagent, which is then reacted with anhydrous formaldehyde and solid carbon dioxide to yield the desired product . Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate in an acidic, alkaline, or neutral medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hydroxymethyl)thiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(Carboxymethyl)thiane-4-carboxylic acid.
Reduction: Formation of 4-(Hydroxymethyl)thiane-4-methanol.
Substitution: Formation of various substituted thiane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)thiane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)thiane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiane ring’s sulfur atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, affecting enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Thiazole derivatives: Compounds containing a thiazole ring, such as 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid.
Carboxylic acids: Compounds with similar functional groups, such as 4-(Carboxymethyl)thiane-4-carboxylic acid.
Uniqueness: 4-(Hydroxymethyl)thiane-4-carboxylic acid is unique due to the combination of its thiane ring and functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H12O3S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)thiane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O3S/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10) |
Clave InChI |
OBTUDYJGSCDWFY-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13301709.png)
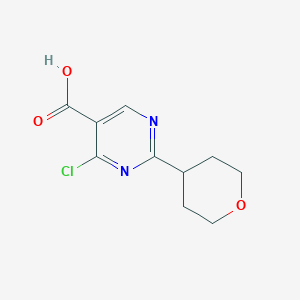
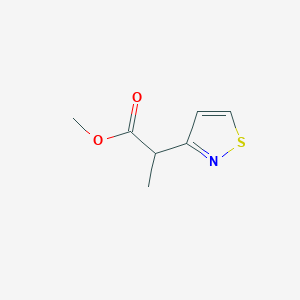
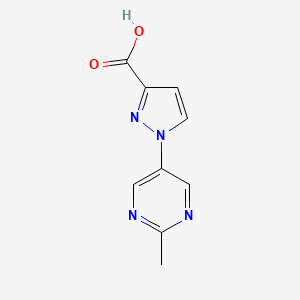
![2-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13301720.png)
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)
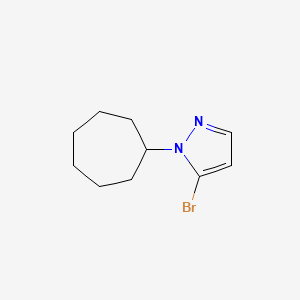
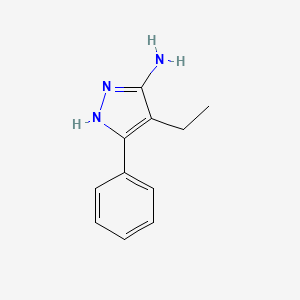
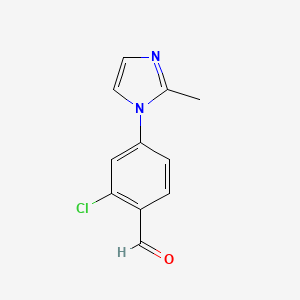
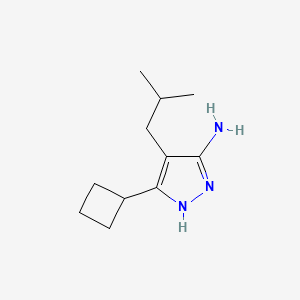
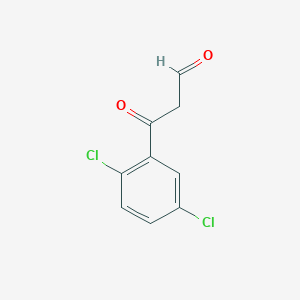
![5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301778.png)
